
1-(2,4-dichlorophenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenylsulfonyl)piperidine is a chemical compound with the molecular formula C11H13Cl2NO2S and a molecular weight of 294.2 g/mol It is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a dichlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,4-dichlorophenylsulfonyl)piperidine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
1-(2,4-dichlorophenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-dichlorophenylsulfonyl)piperidine can be compared with other sulfonylpiperidine derivatives, such as:
1-(2,4-Difluorophenyl)sulfonylpiperidine: Similar structure but with fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)sulfonylpiperidine: Methyl groups instead of chlorine, leading to different steric and electronic properties.
1-(2,4-Dichlorophenyl)sulfonylmorpholine: Replacement of the piperidine ring with a morpholine ring, altering its chemical and biological properties.
Eigenschaften
CAS-Nummer |
443904-59-4 |
|---|---|
Molekularformel |
C11H13Cl2NO2S |
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
RLTFPOFZJVKHPY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


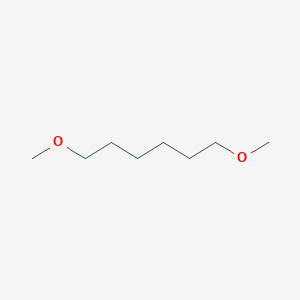
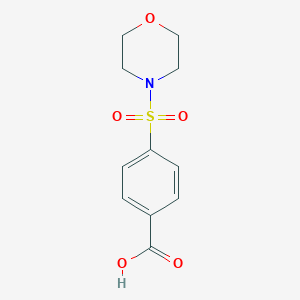
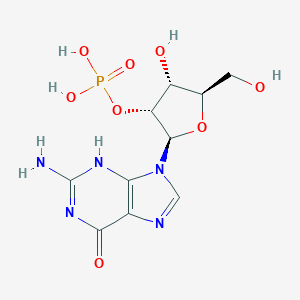

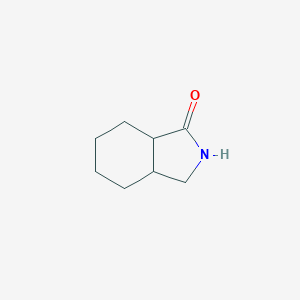
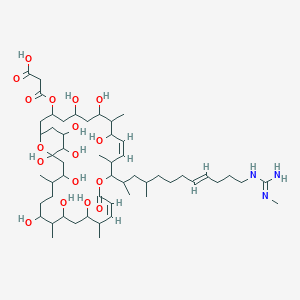






![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)

